molecular formula C23H25N3O4S2 B2950779 Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 946268-97-9

Ethyl 4-(4-methylphenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2950779
CAS No.: 946268-97-9
M. Wt: 471.59
InChI Key: NBTOQKNYLVNLJK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a sulfonyl group, a piperazine ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the piperazine ring could participate in acid-base reactions .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems if applicable. Compounds with similar structures are often investigated for their potential uses in fields like medicinal chemistry, materials science, and chemical synthesis .

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-3-30-23(27)21-22(19(16-31-21)18-9-7-17(2)8-10-18)32(28,29)26-14-12-25(13-15-26)20-6-4-5-11-24-20/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTOQKNYLVNLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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